

Application Notes and Protocols for Minigene Splicing Assay of EFTUD2 Variants

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Compound of Interest

Compound Name: *EFTUD2*

Cat. No.: *B1575317*

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Introduction

Elongation Factor Tu GTP binding domain containing 2 (**EFTUD2**) is a crucial component of the U5 small nuclear ribonucleoprotein (snRNP), a core element of the spliceosome. The spliceosome is the cellular machinery responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a critical step in gene expression.^{[1][2]} Pathogenic variants in the **EFTUD2** gene can disrupt this process, leading to aberrant splicing and causing mandibulofacial dysostosis with microcephaly (MFDM), a rare congenital disorder characterized by craniofacial abnormalities, microcephaly, and developmental delay.^{[3][4][5]}

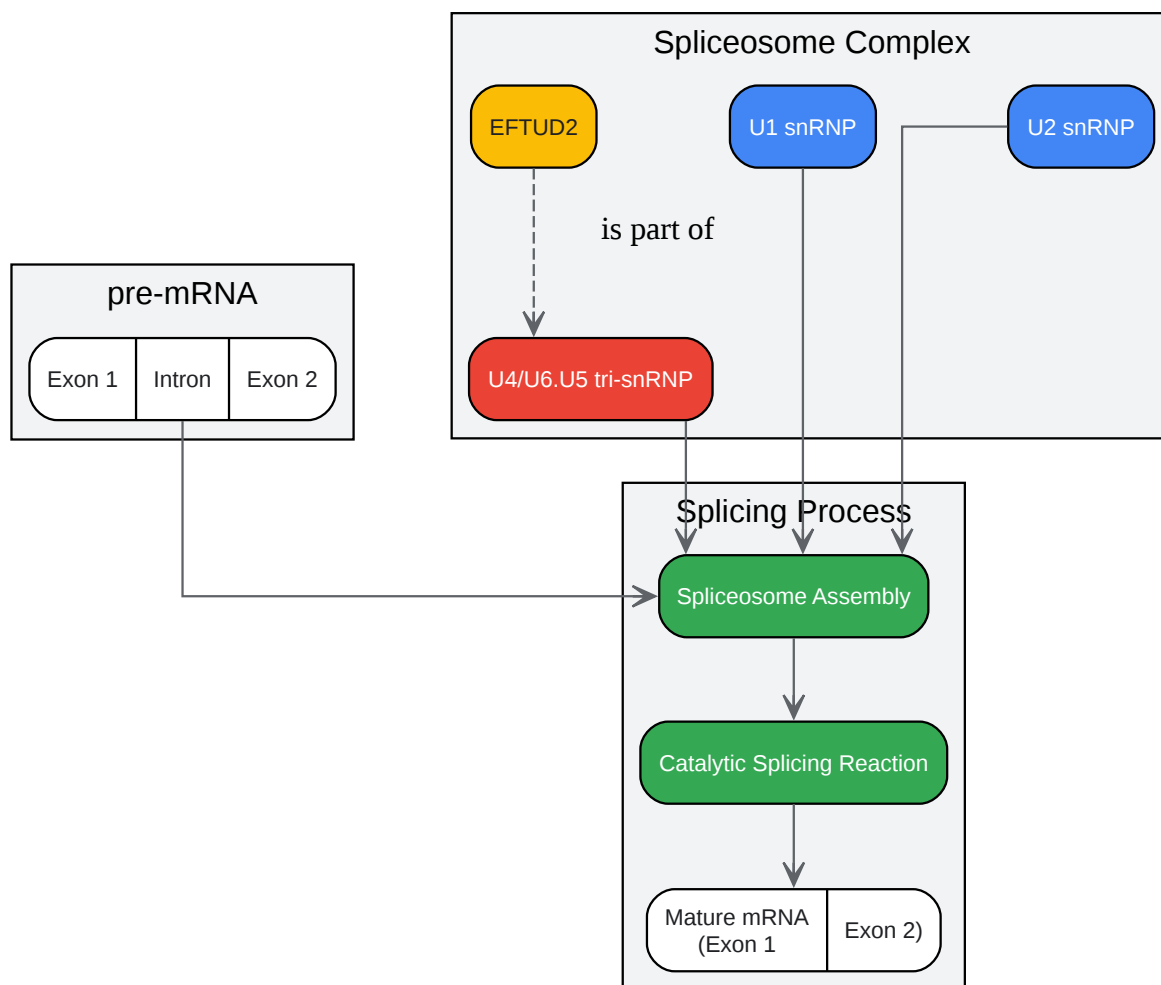
Minigene splicing assays are powerful in vitro tools used to functionally assess the impact of genetic variants on pre-mRNA splicing.^{[6][7]} These assays involve cloning a genomic fragment containing the exon(s) and flanking intronic sequences of interest into a specialized expression vector. This "minigene" is then transfected into cultured cells, where it is transcribed and spliced. Subsequent analysis of the resulting mRNA transcripts allows for the precise determination of whether a variant alters the normal splicing pattern. This is particularly valuable for classifying variants of uncertain significance (VUS) identified through DNA sequencing.^{[8][9]}

These application notes provide a detailed protocol for performing a minigene splicing assay to investigate the functional consequences of variants in the **EFTUD2** gene.

Signaling Pathways and Experimental Workflow

EFTUD2's Role in Spliceosome Assembly and Function

EFTUD2 plays a central role in the spliceosome, a dynamic complex composed of five small nuclear RNAs (snRNAs) and numerous proteins. As a component of the U5 snRNP, **EFTUD2** is involved in the catalytic phase of splicing, ensuring the precise recognition of splice sites and the ligation of exons.[1][2] Mutations in **EFTUD2** can compromise the efficiency and fidelity of the spliceosome, leading to the mis-splicing of its own pre-mRNA and that of other genes critical for development.[8][10]

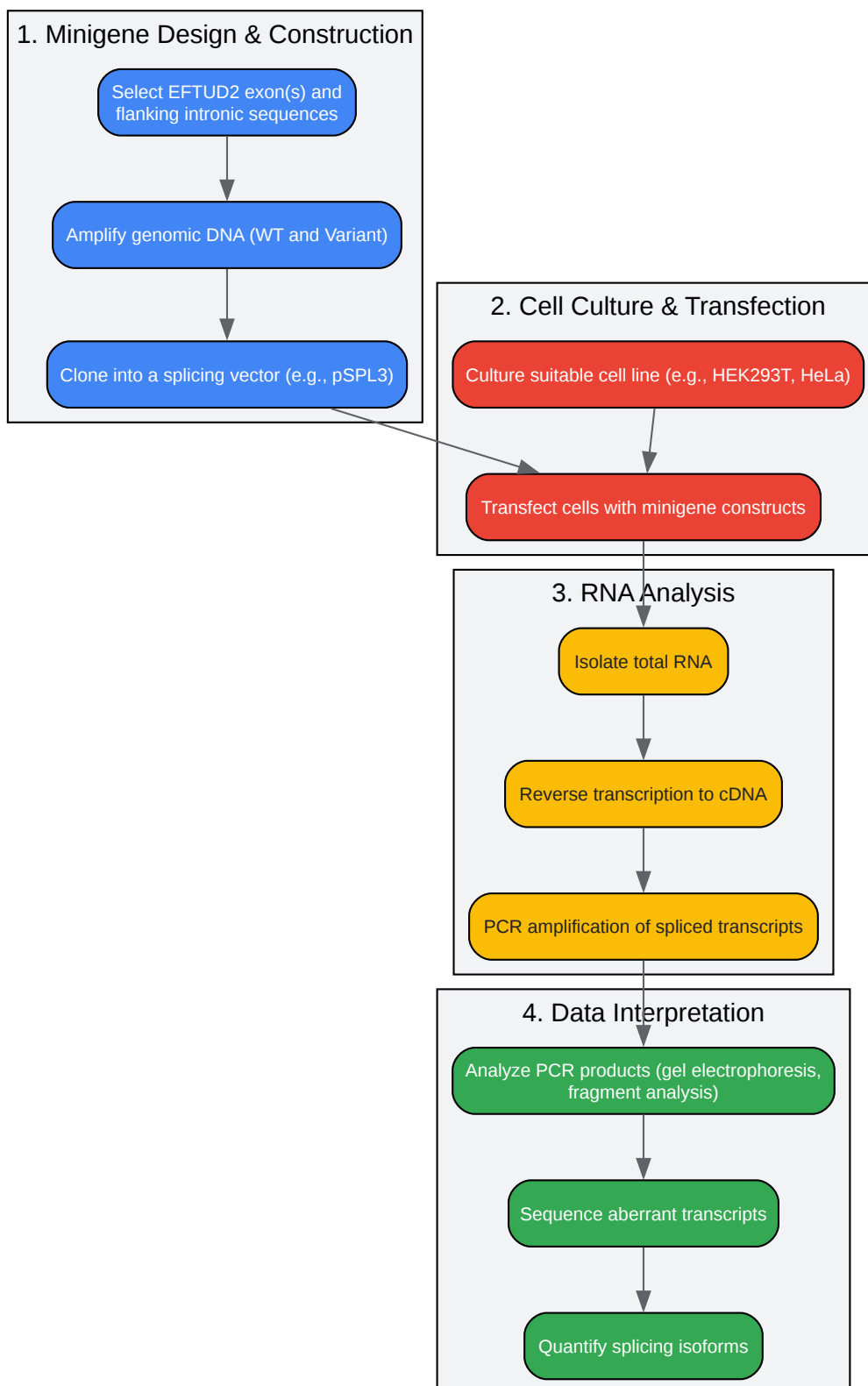


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Caption: Role of **EFTUD2** within the spliceosome complex during pre-mRNA splicing.

Minigene Splicing Assay Workflow

The experimental workflow for a minigene splicing assay involves several key steps, from the initial design and construction of the minigene vector to the final analysis and interpretation of the splicing products.



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Caption: General workflow of a minigene splicing assay for **EFTUD2** variants.

Experimental Protocols

Minigene Construct Design and Cloning

Objective: To create minigene constructs containing the wild-type and variant **EFTUD2** genomic sequences.

Materials:

- Human genomic DNA (from a healthy control and a patient with the **EFTUD2** variant, or use site-directed mutagenesis)
- High-fidelity DNA polymerase
- PCR primers with restriction enzyme sites
- pSPL3 or a similar exon-trapping vector[\[11\]](#)
- Restriction enzymes and T4 DNA ligase
- Competent E. coli cells
- Plasmid purification kit

Protocol:

- **Primer Design:** Design PCR primers to amplify the **EFTUD2** exon of interest along with at least 200-300 base pairs of the flanking intronic sequences.[\[12\]](#) Incorporate unique restriction enzyme sites into the 5' ends of the primers that are compatible with the multiple cloning site of the splicing vector.
- **PCR Amplification:** Perform PCR using high-fidelity DNA polymerase to amplify the genomic region from both wild-type and variant DNA.
- **Restriction Digest:** Digest both the PCR products and the pSPL3 vector with the selected restriction enzymes.
- **Ligation:** Ligate the digested PCR products into the linearized pSPL3 vector using T4 DNA ligase.

- Transformation: Transform the ligation products into competent E. coli cells.
- Plasmid Isolation and Verification: Select colonies, isolate plasmid DNA, and verify the correct insertion and sequence of the wild-type and variant minigene constructs by Sanger sequencing.[\[12\]](#)

Cell Culture and Transfection

Objective: To introduce the minigene constructs into mammalian cells for transcription and splicing.

Materials:

- HEK293T or HeLa cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Transfection reagent (e.g., Lipofectamine)
- 6-well cell culture plates

Protocol:

- Cell Seeding: Seed HEK293T or HeLa cells in 6-well plates to achieve 70-80% confluency on the day of transfection.[\[13\]](#)[\[14\]](#)
- Transfection: Transfect the cells with the wild-type and variant minigene constructs, as well as an empty vector control, using a suitable transfection reagent according to the manufacturer's protocol.
- Incubation: Incubate the transfected cells for 24-48 hours to allow for minigene expression and splicing.

RNA Isolation, Reverse Transcription, and PCR

Objective: To analyze the spliced mRNA transcripts produced from the minigene constructs.

Materials:

- RNA isolation kit
- DNase I
- Reverse transcriptase and dNTPs
- PCR primers specific to the vector's exons (flanking the inserted minigene)
- Taq DNA polymerase

Protocol:

- RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit.
- DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating plasmid DNA.
- Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase.
- PCR Amplification: Perform PCR on the cDNA using primers that anneal to the exons of the pSPL3 vector. This ensures specific amplification of transcripts originating from the minigene.

Analysis of Splicing Products

Objective: To identify and quantify the different splicing isoforms.

Materials:

- Agarose gel and electrophoresis system
- DNA ladder
- Gel extraction kit
- Sanger sequencing service
- (Optional) Fluorescently labeled PCR primers and capillary electrophoresis equipment for fragment analysis

Protocol:

- Agarose Gel Electrophoresis: Separate the RT-PCR products on an agarose gel. The expected size of the correctly spliced transcript (containing the **EFTUD2** exon) should be predictable. The appearance of bands of different sizes in the variant lane compared to the wild-type lane suggests aberrant splicing.[\[15\]](#)[\[16\]](#)
- Band Excision and Sequencing: Excise the DNA bands from the gel, purify the DNA, and send it for Sanger sequencing to determine the exact nature of the splicing event (e.g., exon skipping, use of a cryptic splice site, or intron retention).[\[15\]](#)
- Quantitative Analysis (Optional): For a more quantitative assessment, perform fragment analysis using fluorescently labeled primers and capillary electrophoresis. This allows for the calculation of the relative abundance of each splicing isoform.[\[13\]](#)[\[17\]](#) The qMini assay is another quantitative method that can be employed.[\[18\]](#)

Data Presentation

The results of a minigene splicing assay for **EFTUD2** variants can be summarized in a table to facilitate comparison.

Variant	In Silico Prediction (e.g., SpliceAI)	Observed Splicing Outcome	Splicing Product(s)	% Normal Splicing	Reference
Wild-Type	-	Normal Splicing	Correctly spliced transcript	100%	-
c.271+1G>A	Splice donor loss	Intron 3 retention (118 bp)	Aberrant transcript (547 bp) vs WT (429 bp)	0%	[11] [19]
Missense Variant 1	Potential splice site creation	Exon skipping	Transcript lacking the exon	Varies	[8] [9]
Missense Variant 2	No predicted effect	Normal Splicing	Correctly spliced transcript	~100%	[8] [9]
Intronic Variant	Cryptic splice site activation	Inclusion of a cryptic exon	Transcript with an additional sequence	Varies	[8] [9]

Conclusion

The minigene splicing assay is an indispensable tool for the functional characterization of **EFTUD2** variants. It provides direct evidence of a variant's impact on splicing, which is crucial for establishing pathogenicity, particularly for variants located at or near splice sites, as well as exonic variants that may create or disrupt splicing enhancers or silencers.[\[8\]](#)[\[20\]](#) The detailed protocol and application notes provided here serve as a comprehensive guide for researchers and clinicians investigating the molecular basis of **EFTUD2**-related disorders and for professionals in drug development targeting splicing mechanisms. The validation of splicing defects can aid in accurate genetic counseling and may open avenues for the development of targeted therapies.

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